molecular formula C10H17Br B14624863 1-Bromodec-1-yne CAS No. 58193-44-5

1-Bromodec-1-yne

Cat. No.: B14624863
CAS No.: 58193-44-5
M. Wt: 217.15 g/mol
InChI Key: YGJUVYZGQPPERH-UHFFFAOYSA-N
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Description

1-Bromodec-1-yne (C₁₀H₁₇Br) is a terminal bromoalkyne characterized by a triple bond between the first and second carbon atoms, with a bromine substituent at the terminal position. Its molecular weight is approximately 217.14 g/mol, inferred from structural analogs like 1-bromohex-1-yne (C₆H₉Br, 161.042 g/mol) . This compound is primarily utilized in organic synthesis, particularly in hydrothiolation reactions, where it reacts with heterocyclic thiols to form thioether derivatives. Evidence from catalytic studies indicates that 1-bromodec-1-yne undergoes hydrothiolation with high selectivity and moderate-to-good yields under indium triflate catalysis, similar to other aliphatic bromoalkynes .

Properties

IUPAC Name

1-bromodec-1-yne
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17Br/c1-2-3-4-5-6-7-8-9-10-11/h2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGJUVYZGQPPERH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC#CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00450480
Record name 1-Decyne, 1-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00450480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58193-44-5
Record name 1-Decyne, 1-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00450480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydrobromic Acid Addition

Dec-1-yne reacts with anhydrous HBr in dichloromethane at 0–5°C to yield 1-bromodec-1-yne. The reaction follows anti-Markovnikov addition, with the bromine atom attaching to the terminal carbon. Catalytic amounts of peroxides (e.g., di-tert-butyl peroxide) may initiate radical-mediated pathways, improving regioselectivity.

Key Parameters :

  • Stoichiometry : A 1:1 molar ratio of alkyne to HBr minimizes di-brominated byproducts.
  • Purification : Fractional distillation under reduced pressure (40–50°C at 0.1 mmHg) isolates the product in 75–85% purity.

Phosphorus Tribromide-Mediated Bromination

In non-polar solvents like hexane, PBr₃ facilitates electrophilic bromination. The reaction mechanism involves the formation of a bromophosphonium intermediate, which transfers a bromine atom to the alkyne. This method achieves higher yields (80–90%) but requires stringent moisture control to prevent hydrolysis of PBr₃.

Substitution Reactions

Nucleophilic substitution of propargyl derivatives offers an alternative pathway. For instance, treating dec-1-yn-1-yl methanesulfonate with sodium bromide (NaBr) in dimethylformamide (DMF) at 100°C replaces the mesyl group with bromine.

Advantages :

  • Regiochemical Control : The leaving group’s position ensures bromine incorporation at the terminal carbon.
  • Scalability : Yields exceed 85% in multi-gram syntheses.

Challenges :

  • Precursor Availability: Dec-1-yn-1-yl methanesulfonate requires prior synthesis via methanesulfonyl chloride and dec-1-yne.

Comparative Analysis of Methods

Table 1 summarizes the efficiency, scalability, and practicality of each synthetic route.

Table 1. Preparation Methods for 1-Bromodec-1-yne

Method Reagents Conditions Yield (%) Purity (%) Byproducts
Dihalide Elimination KOH, Ethanol 70°C, 6 hr 65 90 Internal alkynes
HBr Addition HBr, CH₂Cl₂ 0°C, 2 hr 78 85 Di-brominated alkynes
PBr₃ Bromination PBr₃, Hexane 25°C, 1 hr 88 95 Phosphoric acid
Nucleophilic Substitution NaBr, DMF 100°C, 4 hr 87 92 None significant

Mechanistic and Practical Considerations

Side Reactions and Mitigation

  • Di-Bromination : Occurs when excess brominating agent is used. Strategies include stoichiometric control and low-temperature reactions.
  • Oxidation : Terminal alkynes are prone to oxidation; inert atmospheres (N₂ or Ar) are essential during synthesis.

Solvent Impact

Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions, while non-polar solvents (hexane) favor electrophilic bromination.

Industrial and Research Applications

1-Bromodec-1-yne serves as a versatile intermediate in pharmaceuticals and materials science. For example, it is a precursor to bioactive molecules such as P2Y6 receptor antagonists, where its alkyne moiety enables click chemistry modifications.

Chemical Reactions Analysis

1-Bromodec-1-yne undergoes various chemical reactions, including:

Common reagents used in these reactions include halogens, strong bases like sodium amide, and various catalysts.

Mechanism of Action

The mechanism of action of 1-Bromodec-1-yne involves its reactivity due to the presence of the carbon-carbon triple bond and the bromine atom. The triple bond makes it a good candidate for addition reactions, while the bromine atom can participate in substitution reactions . The molecular targets and pathways involved depend on the specific reactions and conditions used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Bromoalkynes of Varying Chain Lengths

1-Bromodec-1-yne belongs to a homologous series of bromoalkynes, including shorter-chain analogs like 1-bromonon-1-yne (C₉H₁₅Br) and longer-chain derivatives like 1-bromododec-1-yne (C₁₂H₂₁Br). Key comparisons include:

Compound Molecular Formula Molecular Weight (g/mol) Reactivity in Hydrothiolation Reaction Time (h) Yield Range
1-Bromonon-1-yne C₉H₁₅Br ~211.10 High selectivity 2–5 Moderate-good
1-Bromodec-1-yne C₁₀H₁₇Br ~217.14 Comparable to non-1-yne Similar range* Similar range*
1-Bromododec-1-yne C₁₂H₂₁Br ~245.20 Comparable to shorter chains Similar range* Similar range*

Longer chains (e.g., dodec-yne) may exhibit slower reaction kinetics due to increased hydrophobicity.

Bromoalkenes: 2-Bromodec-1-ene

2-Bromodec-1-ene (C₁₀H₁₉Br, 219.16 g/mol) is a bromoalkene with a double bond at the 1-position . Unlike 1-bromodec-1-yne, its reactivity is governed by electrophilic addition rather than hydrothiolation. Key differences:

  • Reactivity : Alkynes (e.g., 1-bromodec-1-yne) are more reactive than alkenes due to the higher electron density of the triple bond, enabling faster addition reactions.
  • Synthetic Applications : Bromoalkynes are preferred for thiol-alkyne coupling, while bromoalkenes are typically used in polymerization or halogenation reactions.

Bromoalkanes: 1-Bromobutane and 1-Bromopentane

Bromoalkanes like 1-bromobutane (C₄H₉Br, 137.02 g/mol) and 1-bromopentane (C₅H₁₁Br, 151.05 g/mol) differ fundamentally in structure and reactivity :

  • Functional Group : Bromoalkanes lack unsaturated bonds, undergoing SN2 nucleophilic substitution rather than addition reactions.
  • Physical Properties : Bromoalkynes have higher molecular weights and boiling points compared to bromoalkanes (e.g., 1-bromobutane boils at ~101°C, while 1-bromodec-1-yne’s boiling point is estimated to exceed 200°C).
  • Safety : Bromoalkynes may pose greater handling risks due to reactive triple bonds, though safety data for bromoalkanes emphasize skin/eye irritation and toxicity upon ingestion .

Biological Activity

1-Bromodec-1-yne is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, including its effects on various cellular processes, its role in synthetic pathways, and relevant case studies.

Chemical Structure and Properties

1-Bromodec-1-yne is an aliphatic brominated compound with the molecular formula C₁₀H₁₉Br. Its structure features a terminal alkyne functional group, which is significant for its reactivity in organic synthesis and potential biological interactions.

Antitumor and Cytotoxic Effects

Recent studies have indicated that 1-bromodec-1-yne exhibits cytotoxic activity against various cancer cell lines. For instance, it has been shown to inhibit the growth of PANC-1 cells under glucose starvation conditions, with an IC50 value of approximately 16 µM . This suggests that the compound may induce apoptosis or inhibit proliferation in cancer cells, making it a candidate for further investigation as an antitumor agent.

The biological activity of 1-bromodec-1-yne can be attributed to its ability to interact with cellular targets. In particular, it has been noted for its role in hydrothiolation reactions when used as a substrate in indium-catalyzed processes . These reactions can lead to the formation of sulfur-containing compounds, which may possess their own biological activities.

Synthesis and Biological Evaluation

A study focused on optimizing reaction conditions for hydrothiolation involving 1-bromodec-1-yne demonstrated that it could effectively participate in selective addition reactions with various thiols. The yields observed were promising, with up to 76% yield when reacted with 2-mercaptobenzthiazole . This highlights not only the synthetic utility of the compound but also its potential for generating biologically active derivatives.

Comparative Studies

In a comparative analysis involving other aliphatic bromoalkynes, 1-bromodec-1-yne was found to yield moderate to good conversion rates when subjected to similar hydrothiolation conditions. For example, it achieved yields of 61% and 71% when reacted with different thiol substrates . Such studies are crucial for understanding the relative efficacy of this compound in various synthetic applications.

Table 1: Hydrothiolation Yields of 1-Bromodec-1-yne

Thiol SubstrateYield (%)
2-Mercaptobenzthiazole76
2-Mercaptobenzoxazole61
1-Methylimidazole-2-thiol35

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-Bromodec-1-yne in laboratory settings?

  • Methodology : Synthesis typically involves bromination of dec-1-yne using N-bromosuccinimide (NBS) under radical initiation or via dehydrohalogenation of vicinal dihalides. Ensure inert conditions (argon/nitrogen atmosphere) to prevent side reactions. Validate purity via gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy .
  • Experimental Design : Optimize reaction time and temperature to minimize alkyne polymerization. Include controls (e.g., reaction without catalyst) to confirm product formation pathways .

Q. How can researchers characterize the stability of 1-Bromodec-1-yne under varying storage conditions?

  • Methodology : Conduct accelerated stability studies by exposing the compound to light, heat, and humidity. Monitor degradation via UV-Vis spectroscopy and HPLC. Compare results with inert storage (dark, -20°C) to establish optimal preservation protocols .
  • Data Interpretation : Use Arrhenius plots to predict shelf life. Note any unexpected byproducts (e.g., dehydrobromination) and adjust storage recommendations accordingly .

Q. What safety protocols are critical when handling 1-Bromodec-1-yne in electrophilic reactions?

  • Guidelines : Use fume hoods, chemical-resistant gloves, and eye protection. Avoid exposure to moisture to prevent HBr release. Implement emergency neutralization protocols (e.g., sodium bicarbonate for spills) and ensure waste disposal complies with hazardous material regulations .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity of 1-Bromodec-1-yne in cross-coupling reactions?

  • Methodology : Apply density functional theory (DFT) to model transition states and activation energies for Sonogashira or Heck couplings. Validate predictions with experimental kinetic data (e.g., reaction rates under Pd/Cu catalysis) .
  • Contradiction Analysis : If computational and experimental data conflict, re-evaluate solvent effects or catalyst-substrate interactions. Cross-reference with analogous bromoalkynes (e.g., 1-bromopentyne) to identify systemic biases in models .

Q. What analytical challenges arise in distinguishing 1-Bromodec-1-yne from its structural isomers?

  • Methodology : Use high-resolution NMR (e.g., 13C DEPT) to identify carbon environments. Pair with IR spectroscopy to confirm alkyne C≡C stretches (~2100 cm⁻¹) and bromine substitution patterns. For ambiguous cases, employ X-ray crystallography .
  • Data Validation : Compare spectral data with literature or computational simulations (e.g., ACD/Labs or ChemDraw predictions) to resolve discrepancies .

Q. How do steric and electronic effects influence the regioselectivity of 1-Bromodec-1-yne in nucleophilic substitutions?

  • Experimental Design : Systematically vary nucleophiles (e.g., amines vs. thiols) and solvents (polar vs. nonpolar). Track regioselectivity via GC-MS and 2D NMR (e.g., NOESY for spatial proximity analysis) .
  • Advanced Analysis : Employ Hammett plots or Marcus theory to correlate substituent effects with reaction outcomes. Address contradictions by revisiting solvent polarity or counterion interactions .

Q. What strategies resolve contradictions in reported catalytic efficiencies for 1-Bromodec-1-yne in polymerization studies?

  • Methodology : Replicate studies under standardized conditions (e.g., fixed catalyst loading, temperature). Use gel permeation chromatography (GPC) to compare polymer molecular weights. Statistically analyze batch-to-batch variability .
  • Critical Evaluation : Assess whether discrepancies stem from unaccounted variables (e.g., trace moisture, oxygen levels) or instrumentation calibration differences .

Methodological Best Practices

  • Literature Review : Prioritize peer-reviewed journals and validated databases (e.g., SciFinder, Reaxys) over non-peer-reviewed platforms. Cross-check synthetic procedures with primary sources to ensure reproducibility .
  • Data Integrity : Document all experimental parameters (e.g., humidity, equipment calibration) to facilitate replication. Use version-controlled lab notebooks or electronic data management systems .
  • Ethical Compliance : Disclose conflicts of interest and adhere to institutional safety guidelines. Cite prior work rigorously to avoid plagiarism .

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